molecular formula C11H17NO3 B7869152 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone

Cat. No.: B7869152
M. Wt: 211.26 g/mol
InChI Key: QGPGQIAYQSXHCC-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone is a synthetic organic compound characterized by a furan-substituted ethanone core and a tertiary amine side chain containing a hydroxyethyl and isopropyl group. Its molecular formula is C₁₂H₁₇NO₃ (molecular weight: 231.27 g/mol). This compound is structurally related to bioactive molecules targeting enzyme inhibition or receptor modulation, though its specific applications require further investigation .

Properties

IUPAC Name

1-(furan-2-yl)-2-[2-hydroxyethyl(propan-2-yl)amino]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPGQIAYQSXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isopropylamine and ethylene glycol under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures

Scientific Research Applications

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in bacterial or fungal growth. The hydroxy-ethyl and isopropyl-amino groups play a crucial role in binding to the active sites of these targets, thereby disrupting their normal function and leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Ethanone Derivatives
Compound Name Core Structure Key Substituents Biological Relevance Reference
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone Furan-ethanone (2-Hydroxyethyl)-isopropyl-amino Potential solubility/binding advantages
1-Phenyl-2-(phenylamino)ethanone Phenyl-ethanone Phenylamino MCR-1 enzyme inhibition
1-(2-Furyl)ethanone Furan-ethanone None Metabolic intermediate
1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone Piperidine-ethanone (2-Hydroxyethyl)-isopropyl-amino (piperidine-linked) Drug design (tertiary amine motifs)
1-(3-Hydroxy-2-methoxyphenyl)-ethanone Phenolic-ethanone 3-Hydroxy-2-methoxy Antioxidant/antimicrobial activity

Key Observations :

  • Aromatic vs. Aliphatic Cores : The furan and phenyl cores (e.g., ) differ in electronic properties, affecting interactions with hydrophobic enzyme pockets.
  • Amino-Alcohol Substituents: The hydroxyethyl-isopropyl-amino group in the target compound distinguishes it from simpler amines (e.g., phenylamino in ) and may enhance solubility compared to purely lipophilic analogs.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility Key Functional Groups
Target Compound 231.27 0.98 Moderate Furan, tertiary amine, -OH
1-Phenyl-2-(phenylamino)ethanone 211.26 2.35 Low Phenyl, secondary amine
1-(2-Furyl)ethanone 122.12 1.12 High Furan, ketone
Neovasifuranone B 292.30 1.80 Low Furan, lactone

Analysis :

  • The target compound’s lower LogP (0.98 vs. 2.35 for ) suggests improved hydrophilicity due to the hydroxyethyl group.
  • Neovasifuranones (e.g., ) exhibit higher molecular weights and reduced solubility, highlighting the impact of complex substituents.

Biological Activity

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone, a compound with the molecular formula C₁₃H₁₇N₁O₃, has garnered attention for its potential biological activities due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features:

  • Furan Ring : A five-membered aromatic heterocycle that enhances chemical reactivity.
  • Isopropylamino Group : This group may contribute to the compound's interaction with biological systems.
  • Hydroxylethyl Chain : The presence of a hydroxyl group suggests potential for hydrogen bonding, influencing solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance:

  • A study demonstrated that furan derivatives could inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) as low as 64 µg/mL .
  • Other furan derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Properties

Furan-containing compounds have been explored for their anti-inflammatory effects:

  • Certain furanone derivatives have been identified as selective COX-2 inhibitors, showing comparable potency to established anti-inflammatory drugs like rofecoxib .
  • In models of inflammation induced by carrageenan, compounds with furan moieties demonstrated significant reductions in inflammatory markers, indicating a potential therapeutic application for this compound in treating inflammatory conditions.

Anticancer Potential

Emerging studies suggest that furan derivatives may also exhibit anticancer activities:

  • Some benzo[b]furan derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • The specific mechanisms through which this compound exerts anticancer effects remain to be fully elucidated, warranting further investigation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing furan and isopropylamine under acidic conditions.
  • Hydroxylation : Introducing the hydroxylethyl group through nucleophilic substitution reactions.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various furan derivatives, including the compound . Results indicated a strong inhibition of bacterial growth at varying concentrations, particularly against gram-negative bacteria such as E. coli.

Case Study 2: Anti-inflammatory Activity

In another study involving carrageenan-induced inflammation in rats, the compound was administered at different dosages. The results showed a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.

Comparison with Related Compounds

Compound NameStructureUnique Features
3-Amino-furan3-Amino-furanContains an amino group directly attached to the furan ring; potential for enhanced reactivity.
FurosemideFurosemideA diuretic drug that contains a furan ring; used clinically for hypertension and edema.
5-Hydroxymethylfurfural5-HydroxymethylfurfuralA sugar degradation product with potential applications in biofuels; contains hydroxymethyl and furan functionalities.

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